molecular formula C54H80O20 B1204346 Avenacin B-2 CAS No. 90547-93-6

Avenacin B-2

Cat. No. B1204346
CAS RN: 90547-93-6
M. Wt: 1049.2 g/mol
InChI Key: RTMPAEPNXWUCGZ-ITFDNFFVSA-N
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Description

Avenacin B-2 is a triterpenoid.

Scientific Research Applications

Antifungal Properties and Plant Defense

  • Avenacins, including Avenacin B-2, are triterpene glycosides with antimicrobial properties, found in oat roots (Avena spp.) and are crucial for plant defense against soil-borne fungal pathogens. Research has shown that these compounds, including Avenacin B-2, are significant for resistance to diseases like the take-all fungus in oats (Osbourn et al., 1994).

Membrane Permeabilization and Interaction with Cholesterol

  • Avenacin A-1, closely related to Avenacin B-2, demonstrates the ability to permeabilize cell membranes by reorganizing bilayer cholesterol. This property is essential for its antifungal activity, suggesting a similar role for Avenacin B-2 (Armah et al., 1999).

Biochemical Pathways in Plants

  • Studies focusing on the biosynthesis of avenacins, including Avenacin B-2, reveal complex biochemical pathways in oat plants. These pathways involve various enzymes and genetic elements, highlighting the intricate nature of plant metabolism and defense mechanisms (Qi et al., 2006).

Evolution of Metabolic Diversity in Plants

  • The biosynthesis of avenacins, such as Avenacin B-2, in oats reflects the evolution of metabolic diversity in plants. This is exemplified by the clustering of genes involved in the avenacin pathway, which may provide insights into the evolutionary processes that drive the development of plant secondary metabolites (Qi et al., 2004).

Role in Plant Root Development

  • Mutations in the genes involved in the avenacin biosynthesis pathway, which includes Avenacin B-2, can affect root development in oats. This demonstrates the broader significance of these compounds in plant growth and development, beyond their antimicrobial properties (Mylona et al., 2008).

properties

CAS RN

90547-93-6

Product Name

Avenacin B-2

Molecular Formula

C54H80O20

Molecular Weight

1049.2 g/mol

IUPAC Name

[(1S,3R,5R,6R,9S,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6,10,10,14,15,18,21-heptamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] benzoate

InChI

InChI=1S/C54H80O20/c1-48(2)29-13-16-52(6)30(17-34-54(74-34)31-18-49(3,24-57)35(71-44(66)25-11-9-8-10-12-25)20-51(31,5)32(58)19-53(52,54)7)50(29,4)15-14-33(48)72-47-43(73-46-42(65)40(63)37(60)27(22-56)69-46)38(61)28(23-67-47)70-45-41(64)39(62)36(59)26(21-55)68-45/h8-12,24,26-43,45-47,55-56,58-65H,13-23H2,1-7H3/t26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47+,49+,50+,51+,52-,53+,54-/m1/s1

InChI Key

RTMPAEPNXWUCGZ-ITFDNFFVSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7)(C)C=O)C)O)C)O4)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C

Origin of Product

United States

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